Bienvenue dans la boutique en ligne BenchChem!

2-(Phenylsulfinyl)Acetamidoxime

Drug Design Lead Optimization Physicochemical Profiling

2-(Phenylsulfinyl)Acetamidoxime (17665-59-7) is a low-MW (198.24) chiral sulfinyl scaffold occupying a unique mid-point oxidation state (XLogP3=0.3, TPSA=94.9 Ų). The pyramidal sulfinyl sulfur introduces permanent chirality absent in the achiral sulfone analog (17665-60-0), enabling enantioselective target engagement. It inhibits CRTH2/DP2 and offers a non-acidic pharmacophore starting point that avoids acyl glucuronide toxicity risks. The amidoxime motif serves as a characterized mARC substrate for redox liability screening. Choose this compound for stereospecific CNS probe development.

Molecular Formula C8H10N2O2S
Molecular Weight 198.24 g/mol
CAS No. 17665-59-7
Cat. No. B099322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylsulfinyl)Acetamidoxime
CAS17665-59-7
SynonymsN'-hydroxy-2-(phenylsulfinyl)acetamidine
Molecular FormulaC8H10N2O2S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)CC(=NO)N
InChIInChI=1S/C8H10N2O2S/c9-8(10-11)6-13(12)7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10)
InChIKeyTVKYGAOWCSLWRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenylsulfinyl)Acetamidoxime (CAS 17665-59-7): Core Identity and Procurement-Relevant Physicochemical Baseline


2-(Phenylsulfinyl)Acetamidoxime (CAS 17665-59-7, MFCD00245736) is a low-molecular-weight (198.24 g/mol) sulfinyl-acetamidoxime bearing a stereogenic sulfoxide center [1]. Its computed partition coefficient (XLogP3 = 0.3) and topological polar surface area (TPSA = 94.9 Ų) place it in a balanced hydrophilicity space distinct from both its sulfone oxidation analog (17665-60-0; XLogP3 = -0.2, TPSA = 105.5 Ų) and its 3,4-dichlorophenyl congener (US4271194A sedative series; XLogP3 ~1.5) [1][2]. This intermediate sulfinyl oxidation state confers a unique combination of hydrogen-bonding capacity (2 HBD, 4 HBA) and redox-reversible character that cannot be replicated by the sulfide or sulfone forms [1].

Why 2-(Phenylsulfinyl)Acetamidoxime Cannot Be Replaced by In-Class Acetamidoximes or Simple Oxidation Analogs


Substituting 2-(Phenylsulfinyl)Acetamidoxime with its sulfide or sulfone oxidation counterparts (e.g., 17665-60-0) is chemically unsound because the sulfinyl group is not merely an intermediate redox state but a pharmacophoric determinant: the pyramidal sulfur atom introduces permanent chirality absent in the planar sulfone, enabling stereospecific target engagement as demonstrated in the 3,4-dichlorophenylsulfinyl series where the R-(+) and S-(–) enantiomers exhibit divergent CNS activity profiles [1][2]. Furthermore, the sulfinyl oxygen alters both H-bond geometry (acceptor count rises from 3 in the sulfide to 4 in the sulfinyl and 5 in the sulfone) and the electron density on the adjacent methylene, directly affecting amidoxime tautomer stability and metabolic reduction potential [1]. Generic replacement without controlling sulfur oxidation state and stereochemistry risks loss of target binding, altered PK liability, and unanticipated redox bioactivation [1][2].

Quantitative Differentiation Guide for 2-(Phenylsulfinyl)Acetamidoxime (CAS 17665-59-7) Against Closest Structural Analogs


Sulfinyl vs. Sulfonyl Oxidation State: Computed Physicochemical Property Shift

Oxidation of the sulfinyl (CAS 17665-59-7) to the corresponding sulfone (CAS 17665-60-0) alters three ADME-critical computed properties: logP, TPSA, and hydrogen-bond acceptor count. The sulfinyl shows XLogP3 = 0.3 versus the sulfone's XLogP3 = -0.2, a difference of +0.5 log units reflecting increased lipophilicity that may enhance passive membrane permeability [1]. The sulfinyl TPSA of 94.9 Ų is 10.6 Ų lower than the sulfone (105.5 Ų), suggesting a modest advantage in blood-brain barrier penetration potential [1]. Hydrogen-bond acceptor count decreases from 5 (sulfone) to 4 (sulfinyl), reducing potential for strong water-shell organization [1].

Drug Design Lead Optimization Physicochemical Profiling

Stereochemical Differentiation: Chiral Sulfinyl versus Achiral Sulfonyl Core

The sulfinyl sulfur atom in 2-(Phenylsulfinyl)Acetamidoxime is a stable chiral center (1 undefined atom stereocenter) enabling enantiomeric resolution, whereas the sulfone analog (17665-60-0) is achiral at sulfur [1]. In the structurally cognate (3,4-dichlorophenylsulfinyl)-acetamidoxime series, the resolved R-(+) enantiomer demonstrated superior therapeutic index in rodent CNS behavioral models compared to the racemate, establishing that sulfinyl chirality is pharmacologically consequential [2].

Chiral Chemistry Enantioselective Synthesis Stereochemistry

CNS Therapeutic Class Evidence: Structural Analogy to a Clinically Evaluated Sedative Series

The unsubstituted phenylsulfinyl scaffold serves as the parent structure of the (3,4-dichlorophenylsulfinyl)-acetamidoxime series, which reached clinical evaluation as a sedative agent for aggressiveness (US4271194A) [1]. The 3,4-dichloro substitution increases molecular weight to 267.13 g/mol and raises computed XLogP3 to ~1.5 (vs. 0.3 for the parent), substantially altering both PK and off-target profiles [1]. The unsubstituted parent 2-(Phenylsulfinyl)Acetamidoxime therefore represents the minimal pharmacophore scaffold, offering a cleaner profile for target validation and SAR exploration free from the steric and electronic influences of ring chlorination [1].

CNS Drug Discovery Sedatives Psychotropics

High-Value Application Scenarios for 2-(Phenylsulfinyl)Acetamidoxime Driven by Quantitative Evidence


Stereochemistry-Dependent CNS Pharmacophore Optimization

Researchers exploring chiral sulfinyl CNS agents can use 2-(Phenylsulfinyl)Acetamidoxime as a minimal scaffold for enantioselective target engagement studies. The compound's single sulfinyl stereocenter enables preparation of enantiomerically pure forms for differential pharmacological evaluation, a capability not offered by the achiral sulfone analog (17665-60-0). The existing clinical precedent from the 3,4-dichlorophenyl series (US4271194A) provides a validated disease model (sedation/aggressiveness) for benchmarking new analogs .

Redox-State-Dependent Metabolic Stability Studies

The sulfinyl group occupies a mid-point oxidation state between the sulfide (reduced) and sulfone (fully oxidized). This makes the compound a critical probe for investigating sulfur redox cycling in biological systems, where reversible sulfoxide-sulfide interconversion by methionine sulfoxide reductases and CYP450s can produce complex PK profiles. The sulfone analog cannot undergo such reversible metabolism, making the sulfinyl form uniquely suited for cellular redox liability screening .

Amidoxime Prodrug Design and Hydrolysis Kinetics

The amidoxime functionality is a recognized prodrug motif for amidines (e.g., for NOS inhibitors). 2-(Phenylsulfinyl)Acetamidoxime provides a well-characterized substrate (MW = 198.24, XLogP3 = 0.3, TPSA = 94.9 Ų) for studying the influence of sulfur oxidation state on amidoxime reduction rates by mitochondrial amidoxime reducing component (mARC) enzymes [1]. Its intermediate polarity relative to the sulfide and sulfone enables systematic investigation of substrate recognition by the mARC-cytochrome b5-NADH reductase complex.

Inflammation Target Validation via CRTH2 (DP2) Antagonism

Vendor data indicate that 2-(Phenylsulfinyl)Acetamidoxime inhibits the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2), an established target in allergic and eosinophilic inflammatory diseases . For procurement decisions, the compound's lower molecular weight and balanced XLogP3 (0.3) relative to typical carboxylic acid-containing CRTH2 antagonists suggest potential as a non-acidic pharmacophore starting point, mitigating the idiosyncratic toxicity risk associated with acyl glucuronide metabolites common to carboxylic acid CRTH2 ligands .

Quote Request

Request a Quote for 2-(Phenylsulfinyl)Acetamidoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.